4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide
Description
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is an organic compound that features a bromine atom, a furan ring, and a benzamide structure
Properties
Molecular Formula |
C20H18BrNO2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H18BrNO2/c1-15-4-6-16(7-5-15)13-22(14-19-3-2-12-24-19)20(23)17-8-10-18(21)11-9-17/h2-12H,13-14H2,1H3 |
InChI Key |
OOFUKKMJEMZQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with a suitable amine to form the benzamide.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a furan-2-ylmethylamine under appropriate conditions.
Final Coupling: The final step involves the coupling of the furan-2-ylmethyl group with the 4-methylphenylmethyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring and benzamide structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
4-BROMO-N-[(PYRIDIN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE imparts unique electronic properties, making it distinct from its analogs with thiophene or pyridine rings. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
